![molecular formula C27H30N2O6 B585448 a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid CAS No. 313052-03-8](/img/structure/B585448.png)
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid
Overview
Description
“a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The Fmoc group is a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS), which is very widespread for the Fmoc/tBu approach .
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc strategy in SPPS, which has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities . The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations . The Fmoc group can be readily removed under mild basic conditions, facilitating its removal without affecting other functional groups .
Molecular Structure Analysis
The molecular structure of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” involves the self-assembly of low molecular weight gelators (LMWGs). The supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .
Chemical Reactions Analysis
The chemical reactions involving “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” include the protection of amine groups with FMOC-Cl . This is a crucial step in various organic reactions to prevent undesired side reactions and enable selective functionalization at other reactive sites .
Physical And Chemical Properties Analysis
The physical and chemical properties of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” are influenced by its molecular structure. The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
The Fmoc group is widely used in SPPS due to its stability and ease of removal under mild base conditions . This compound, with its Fmoc protection, is particularly useful in synthesizing peptides that require subsequent modification or conjugation, as the Alloc group can be selectively removed under orthogonal conditions.
Synthesis of Modified Peptides
This compound is instrumental in the synthesis of peptides with unnatural modifications or site-specific tags . Such peptides are crucial for studies like cell signaling, development of epitope-specific antibodies, and biomarkers for diseases.
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to introduce Alloc-protected amino acids into peptide chains allows for the creation of diverse peptide-based drugs . The Alloc group provides a handle for further functionalization, which is essential in drug design and development.
Bio-inspired Materials Science
The Fmoc group imparts self-assembling properties to amino acids and peptides, making them important in materials science . The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to novel materials with unique properties.
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to systematically modify the structure of peptides and observe the changes in biological activity . This is vital for understanding the function of peptides and designing better therapeutic agents.
Green Chemistry Applications
The compound’s compatibility with green chemistry principles is demonstrated in its use with calcium (II) iodide as a protective agent for the Fmoc group during amino ester hydrolysis . This approach aligns with the goals of reducing hazardous reagents and improving reaction efficiency.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLLCHNGWWRCW-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110456 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid | |
CAS RN |
313052-03-8 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313052-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.